(E)-Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate
CAS No.:
Cat. No.: VC13507853
Molecular Formula: C14H21NO5
Molecular Weight: 283.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H21NO5 |
---|---|
Molecular Weight | 283.32 g/mol |
IUPAC Name | tert-butyl (3E)-3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate |
Standard InChI | InChI=1S/C14H21NO5/c1-5-19-12(17)8-10-9-15(7-6-11(10)16)13(18)20-14(2,3)4/h8H,5-7,9H2,1-4H3/b10-8+ |
Standard InChI Key | OBTPHGMAUQDRTM-CSKARUKUSA-N |
Isomeric SMILES | CCOC(=O)/C=C/1\CN(CCC1=O)C(=O)OC(C)(C)C |
SMILES | CCOC(=O)C=C1CN(CCC1=O)C(=O)OC(C)(C)C |
Canonical SMILES | CCOC(=O)C=C1CN(CCC1=O)C(=O)OC(C)(C)C |
Introduction
Structural Characterization and Isomeric Considerations
The (E)-isomer of tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate features a piperidine ring substituted at the 3-position with an ethoxy-oxoethylidene group and at the 4-position with a ketone. The tert-butyl carbamate (Boc) group at the 1-position confers steric protection and synthetic versatility. Key structural distinctions from related compounds include:
Comparative Analysis with Analogous Piperidine Derivatives
Search results for CAS 518990-24-4 (tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate) reveal a closely related structure differing by an acetyl group instead of the ethylidene moiety . The molecular formula C₁₄H₂₁NO₆ and molecular weight 299.32 g/mol contrast with ethylidene-containing analogs such as CAS 135716-08-4 (C₁₄H₂₃NO₄, 269.34 g/mol) . The ethylidene group introduces geometric isomerism, with the (E)-configuration favoring extended conjugation between the carbonyl and double bond.
Table 1: Structural and Molecular Parameters of Related Compounds
*Theoretical values inferred from analogs.
Synthetic Pathways and Intermediate Utility
Boc Protection and Enone Formation
The synthesis of analogous compounds involves Boc protection of piperidine followed by keto-ester condensation. For CAS 518990-24-4, literature (WO2007/36727 A1) describes acylation at the 3-position using ethoxy-oxoacetyl chloride under basic conditions . For ethylidene derivatives like CAS 135716-08-4, Horner-Wadsworth-Emmons reactions install the α,β-unsaturated ester . The (E)-isomer likely forms preferentially due to steric hindrance favoring trans-configuration during olefination.
Key Reaction Steps
-
Boc Protection: Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis.
-
Keto-Ester Condensation: Enolate formation at C3 using LDA, followed by trapping with ethyl chlorooxoacetate.
-
Ethylidene Installation: Wittig or Peterson olefination to generate the α,β-unsaturated system.
Physicochemical Properties and Computational Modeling
Table 2: Computational Chemistry Insights (CAS 135716-08-4)
Parameter | Value |
---|---|
Topological PSA (Ų) | 55.84 |
Rotatable Bonds | 6 |
H-Bond Acceptors | 4 |
Synthetic Accessibility | 3.1 (scale 1–10) |
Pharmaceutical and Industrial Applications
Role in Drug Discovery
Piperidine scaffolds are prevalent in CNS drugs due to blood-brain barrier permeability. The Boc group in CAS 135716-08-4 enhances BBB permeation potential (predicted BBB permeant: Yes) , suggesting utility in neuroactive compound synthesis.
Intermediate in Heterocyclic Synthesis
The enone system enables Diels-Alder reactions for constructing polycyclic frameworks. For example, cycloaddition with dienes yields bicyclic lactams, precursors to alkaloids .
Hazard Statement | Precautionary Measure |
---|---|
H302 | Avoid ingestion |
H315 | Wear protective gloves |
H319 | Use eye protection |
Future Research Directions
-
Stereoselective Synthesis: Developing catalysts to control (E)/(Z) isomerism during olefination.
-
Biological Screening: Evaluating antimicrobial or anticancer activity given the enone’s electrophilic reactivity.
-
Stability Studies: Assessing hydrolytic degradation under physiological conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume